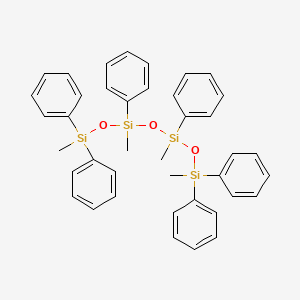
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane is a silicon-based compound with the molecular formula C40H42O3Si4. It is known for its unique structure, which includes alternating silicon and oxygen atoms, and is often used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane can be synthesized through several methods. One common approach involves the reaction of hexamethylcyclotrisiloxane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the compound into different siloxane derivatives.
Substitution: Substitution reactions often involve the replacement of phenyl groups with other functional groups, such as alkyl or vinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while substitution reactions can produce various functionalized siloxanes.
Scientific Research Applications
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced siloxane polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and reactivity, allowing it to form strong bonds with other molecules. This property is particularly useful in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
- 1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane
- 1,1,1,3,3,5,5,7,7,7-Decamethylcyclotetrasiloxane
Uniqueness
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane is unique due to its hexaphenyl substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation.
Properties
CAS No. |
38421-40-8 |
|---|---|
Molecular Formula |
C40H42O3Si4 |
Molecular Weight |
683.1 g/mol |
IUPAC Name |
methyl-[methyl(diphenyl)silyl]oxy-[methyl-[methyl(diphenyl)silyl]oxy-phenylsilyl]oxy-phenylsilane |
InChI |
InChI=1S/C40H42O3Si4/c1-44(35-23-11-5-12-24-35,36-25-13-6-14-26-36)41-46(3,39-31-19-9-20-32-39)43-47(4,40-33-21-10-22-34-40)42-45(2,37-27-15-7-16-28-37)38-29-17-8-18-30-38/h5-34H,1-4H3 |
InChI Key |
XQVNZAVBAUQQHU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)
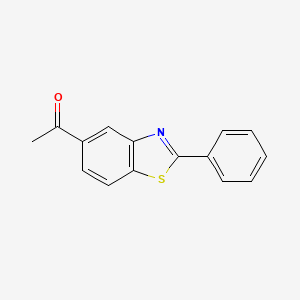
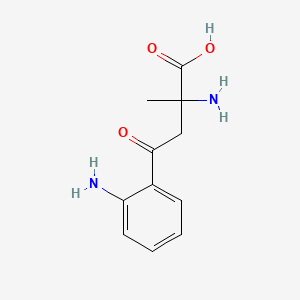
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
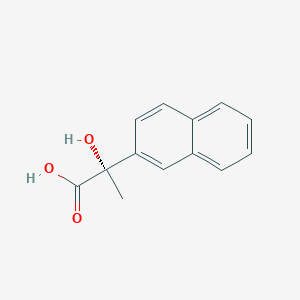

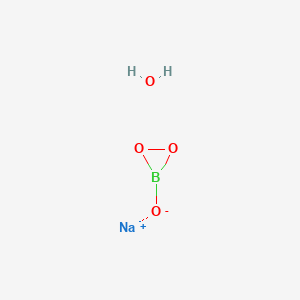
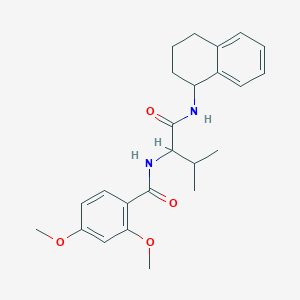
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
![(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)
![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
![(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13825555.png)

